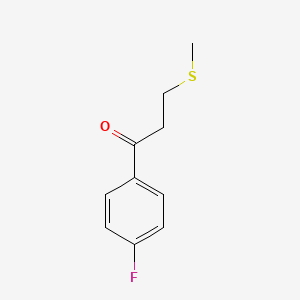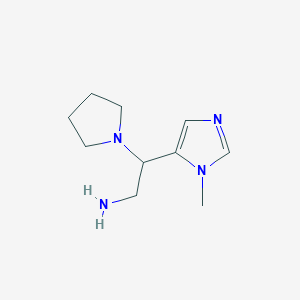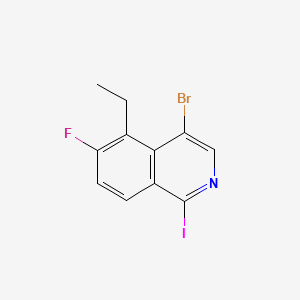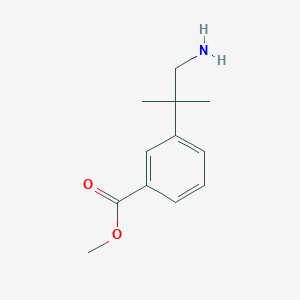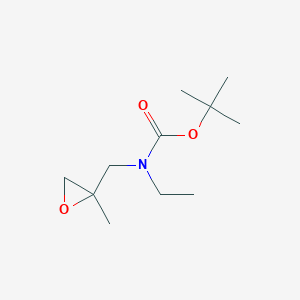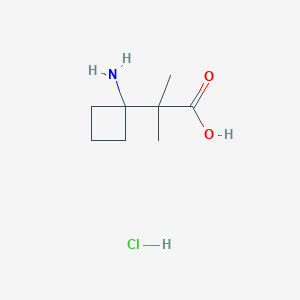
2-(1-Aminocyclobutyl)-2-methylpropanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride is an organic compound with a unique structure that includes a cyclobutyl ring and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine derivative with a suitable carboxylic acid or its derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to meet the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyclobutyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutyl derivatives, oxo compounds, and reduced amine derivatives. These products can be further utilized in different chemical and biological applications.
Aplicaciones Científicas De Investigación
2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-aminocyclobutyl)acetic acid hydrochloride
- 2-(1-aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride
Uniqueness
2-(1-aminocyclobutyl)-2-methylpropanoic acid hydrochloride is unique due to its specific structural features, such as the presence of a cyclobutyl ring and an amino group. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-(1-aminocyclobutyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(2,6(10)11)8(9)4-3-5-8;/h3-5,9H2,1-2H3,(H,10,11);1H |
Clave InChI |
IYCZCNNGHRJWNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)C1(CCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


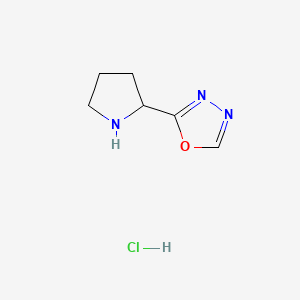
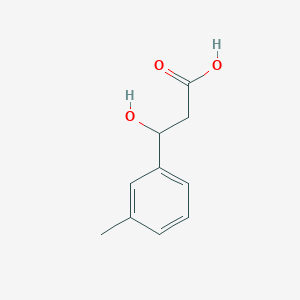
![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)
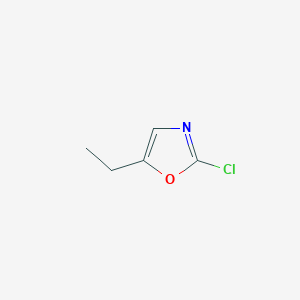
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
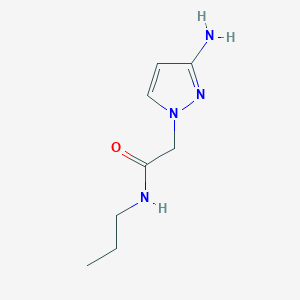
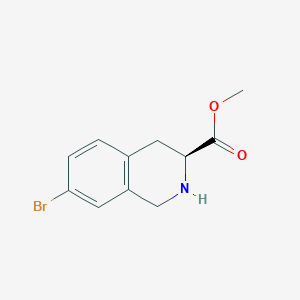
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
